![molecular formula C11H15N B1591902 3-(2-Methylphenyl)pyrrolidine CAS No. 954220-67-8](/img/structure/B1591902.png)
3-(2-Methylphenyl)pyrrolidine
Overview
Description
3-(2-Methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 954220-67-8 . It has a molecular weight of 161.25 . The IUPAC name for this compound is 3-(2-methylphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 2-methylphenyl group . The pyrrolidine ring is a nitrogen heterocycle, which allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Methylphenyl)pyrrolidine are not available, pyrrolidine derivatives are known to participate in various chemical reactions. They can be used as intermediates in drug research and development .Physical And Chemical Properties Analysis
3-(2-Methylphenyl)pyrrolidine is a liquid at room temperature .Scientific Research Applications
Anticancer Potential
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For example, pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer activity against lung cancer, ovarian carcinoma, and colon cancer cell lines .
Anticonvulsant and Antinociceptive Activities
Pyrrolidine derivatives have also been evaluated for their anticonvulsant and antinociceptive activities in animal models. Studies have shown positive results in models using maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor tests .
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery, providing a basis for designing new molecules with target selectivity. It has been used to create bioactive molecules with a focus on selectivity for specific targets .
Pharmacotherapy
Pyrrolidine alkaloids show promise in pharmacotherapy, with some dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibiting potent antitumor activity, comparable or superior to standard drugs like doxorubicin .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(2-methylphenyl)pyrrolidine, are known to interact with various biological targets . These targets can be proteins, enzymes, or receptors that play crucial roles in various biological processes.
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a specific manner, leading to changes in the function of these targets . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been shown to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(2-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIJQMOVSHKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600974 | |
Record name | 3-(2-Methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-67-8 | |
Record name | 3-(2-Methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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